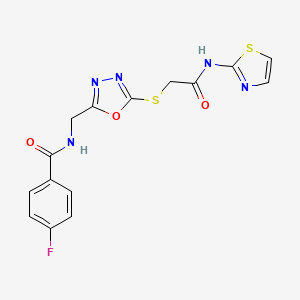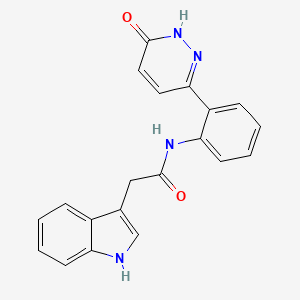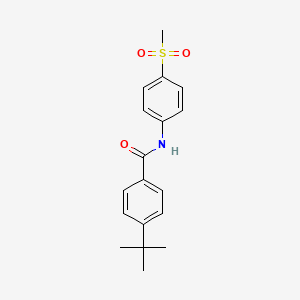
4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide, also known as BAY 43-9006, is a synthetic small molecule that has shown promising results in scientific research. This compound was initially developed as an anti-cancer drug, but it has also been studied for its potential in treating other diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties in Polymer Science
4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide derivatives are used in the synthesis of polyamides with flexible main-chain ether linkages. These polyamides exhibit high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible films, useful in various industrial applications (Hsiao, Yang, & Chen, 2000).
Application in Chemosensors and Imaging
A derivative, identified as 4PB, has been designed for selective detection of Ba2+ ions. It operates through an intramolecular charge transfer mechanism and is used in live cell imaging, showcasing its potential in biological and chemical sensing applications (Ravichandiran et al., 2019).
Catalysis and Organic Synthesis
The compound serves as a precatalyst in organic synthesis, particularly in the coupling of benzyl halides to trans-stilbenes. It offers an advantage in product isolation due to the gaseous byproduct formed during catalyst generation, enhancing the purity of the final product (Zhang et al., 2015).
Asymmetric Synthesis
In the field of asymmetric synthesis, tert-butanesulfinyl derivatives, closely related to the compound , are used for synthesizing protected 1,2-amino alcohols and other amines. These derivatives are valuable for preparing enantiomerically pure compounds, crucial in pharmaceutical applications (Tang, Volkman, & Ellman, 2001).
Membrane Science and Desalination
In membrane science, derivatives of 4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide are used in the synthesis of novel polymers for composite nanofiltration (NF) membranes. These membranes demonstrate potential in desalination and water purification applications (Padaki et al., 2013).
Wirkmechanismus
Biochemical Pathways
The compound is a derivative of phenylalanine , an amino acid that plays a crucial role in various biochemical pathways. Amino acids and their derivatives influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(4-methylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-18(2,3)14-7-5-13(6-8-14)17(20)19-15-9-11-16(12-10-15)23(4,21)22/h5-12H,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOIWHXOTGQFLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

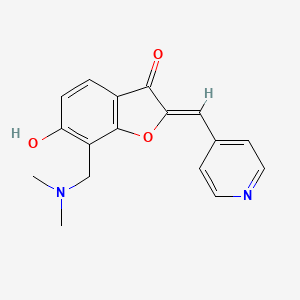
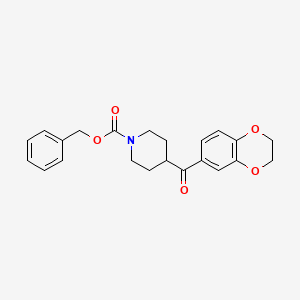
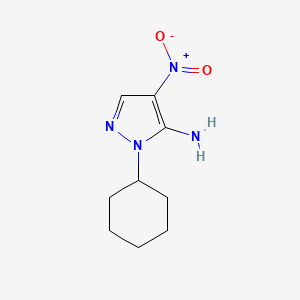

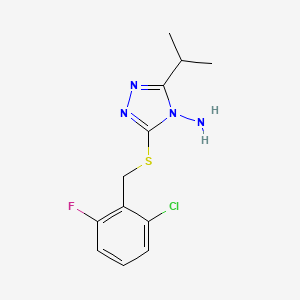
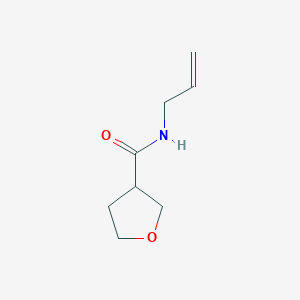
![Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2377182.png)
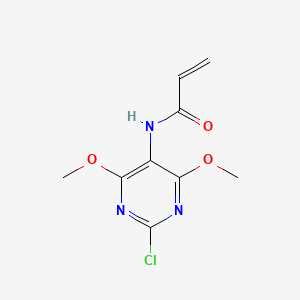
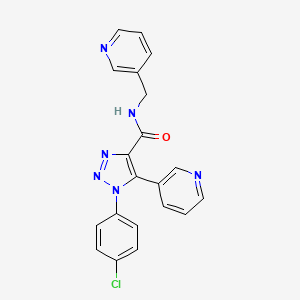
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2377191.png)
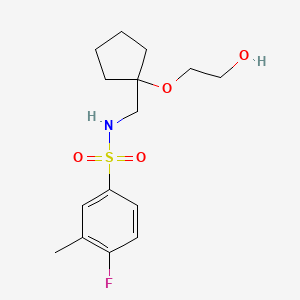
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2377194.png)
